

Co-immunoprecipitation of Brevican Interaction Partners: Application Notes and Protocols

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Compound of Interest

Compound Name: *brevican*

Cat. No.: *B1176078*

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Introduction

Brevican (BCAN), a member of the lectican family of chondroitin sulfate proteoglycans, is predominantly expressed in the central nervous system (CNS). As a key component of the extracellular matrix (ECM) and perineuronal nets (PNNs), **brevican** plays a crucial role in maintaining the structural integrity of the neural environment and modulating synaptic plasticity. [1][2] Dysregulation of **brevican** expression and processing is implicated in various neurological conditions, including glioma, making it a person of interest for therapeutic intervention.

This document provides detailed protocols for the co-immunoprecipitation (Co-IP) of **brevican** and its interaction partners, focusing on its association with fibronectin and tenascin-R. Additionally, it outlines the signaling cascade involving **brevican** and the epidermal growth factor receptor (EGFR), a pathway implicated in glioma cell motility.

Data Presentation: Brevican Interaction Partners

While direct quantitative data on the binding affinities of **brevican** with its partners are not extensively available in the public domain, the following tables summarize the known interactions based on current literature. The interaction with fibronectin is notably dependent on the proteolytic cleavage of **brevican**.

Table 1: **Brevican**-Fibronectin Interaction

Interacting Partner	Brevican Form	Method of Detection	Nature of Interaction	Reference
Fibronectin	N-terminal cleavage fragment	Co-immunoprecipitation, Western Blot	Direct, dependent on proteolytic cleavage of brevican by ADAMTS proteases.	[3]
Fibronectin	Full-length brevican	Co-immunoprecipitation	No significant interaction observed.	[3]

Table 2: **Brevican**-Tenascin-R Interaction

Interacting Partner	Brevican Domain	Method of Detection	Nature of Interaction	Reference
Tenascin-R	C-type lectin domain	Immunohistochemistry, Colocalization	Direct binding.	[4]

Experimental Protocols: Co-immunoprecipitation of Brevican

This protocol is optimized for the co-immunoprecipitation of the secreted proteoglycan **brevican** from cell culture supernatant or tissue lysates.

Materials and Reagents

- Cell Culture: Glioma cell line (e.g., U87MG) or other **brevican**-expressing cells.

- Lysis Buffer: Non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
- Antibodies:
 - Anti-**Brevican** antibody (for immunoprecipitation)
 - Anti-Fibronectin antibody (for Western blot detection)
 - Anti-Tenascin-R antibody (for Western blot detection)
 - Normal IgG (isotype control)
- Protein A/G Beads: Agarose or magnetic beads.
- Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
- Elution Buffer: SDS-PAGE sample buffer (Laemmli buffer) or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
- Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and detection reagents.

Protocol

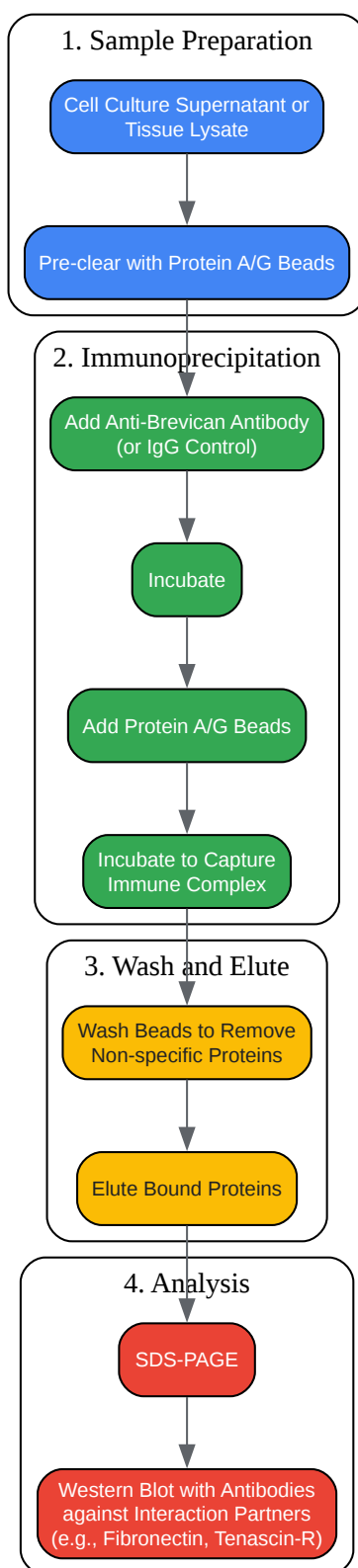
- Sample Preparation (from Cell Culture Supernatant):
 1. Culture **brevican**-expressing cells to near confluence.
 2. Wash cells with serum-free media.
 3. Incubate cells in serum-free media for 24-48 hours to collect conditioned media containing secreted **brevican**.
 4. Collect the conditioned media and centrifuge at 300 x g for 5 minutes to remove cells.
 5. Further clarify the supernatant by centrifuging at 10,000 x g for 30 minutes at 4°C to remove cellular debris.

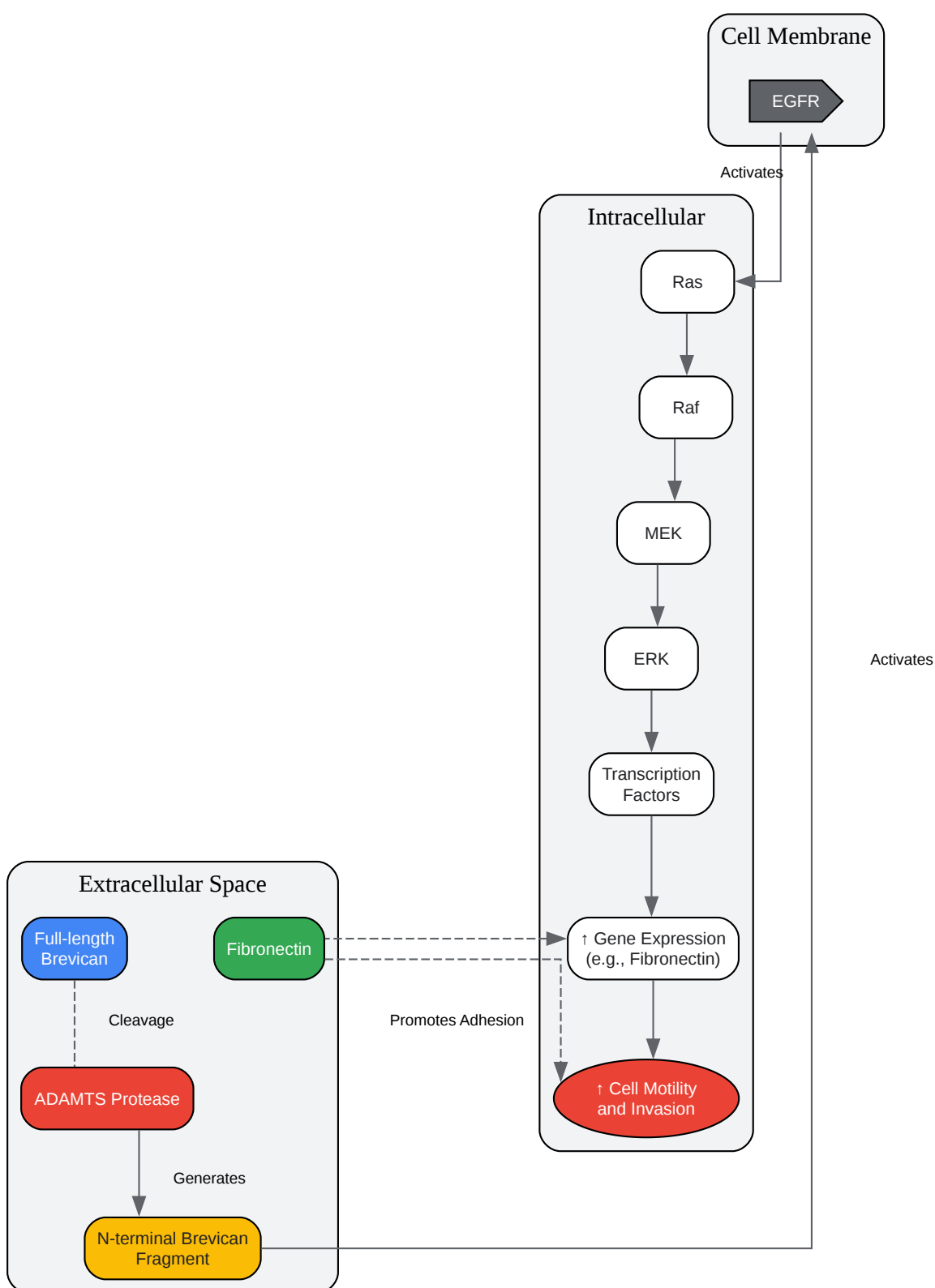
6. Concentrate the conditioned media using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa) if necessary.
- Sample Preparation (from Tissue Lysate):
 1. Homogenize fresh or frozen tissue in ice-cold lysis buffer.
 2. Incubate the homogenate on ice for 30 minutes with occasional vortexing.
 3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 4. Collect the supernatant (total protein lysate).
 - Pre-clearing the Lysate (Optional but Recommended):
 1. Add 20-30 µL of Protein A/G beads to 1 mL of the protein sample.
 2. Incubate on a rotator for 1 hour at 4°C.
 3. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
 4. Carefully transfer the supernatant to a fresh, pre-chilled tube.
 - Immunoprecipitation:
 1. Add 2-5 µg of the anti-**brevican** antibody or normal IgG (isotype control) to the pre-cleared lysate.
 2. Incubate on a rotator for 2-4 hours or overnight at 4°C.
 3. Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.
 4. Incubate on a rotator for an additional 1-2 hours at 4°C.
 - Washing:
 1. Pellet the beads by centrifugation or using a magnetic rack.
 2. Carefully remove and discard the supernatant.

3. Resuspend the beads in 1 mL of ice-cold wash buffer.
 4. Repeat the wash step 3-4 times to remove non-specific binding proteins.
- Elution:
 1. After the final wash, remove all supernatant.
 2. Add 20-40 μ L of 2X SDS-PAGE sample buffer directly to the beads.
 3. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
 4. Pellet the beads and collect the supernatant containing the eluted proteins.
 - Analysis by Western Blot:
 1. Separate the eluted proteins by SDS-PAGE.
 2. Transfer the proteins to a PVDF or nitrocellulose membrane.
 3. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 4. Probe the membrane with primary antibodies against the expected interaction partners (e.g., anti-fibronectin or anti-tenascin-R).
 5. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualization of Experimental Workflow and Signaling Pathway

Co-immunoprecipitation Workflow





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